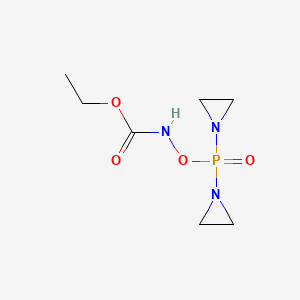
Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate is a chemical compound known for its unique structure and reactivity. It contains aziridine rings, which are three-membered nitrogen-containing heterocycles. These rings are known for their high strain and reactivity, making the compound useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate typically involves the reaction of aziridine with phosphorylating agents. One common method includes the use of ethyl chloroformate and aziridine in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles, leading to the formation of more stable products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aziridine rings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the compound, although care must be taken to avoid over-oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can lead to the formation of amine derivatives, while oxidation can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
Ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate involves the reactivity of its aziridine rings. These rings can undergo nucleophilic attack, leading to ring opening and subsequent reactions with various biological molecules. This reactivity is harnessed in drug development, where the compound can interact with DNA and proteins, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(aziridin-1-yl) oximes: These compounds have similar aziridine rings but differ in their functional groups and reactivity.
Aziridine-1-carboxylates: These compounds also contain aziridine rings and are used in similar applications.
Uniqueness
Ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate is unique due to its specific combination of aziridine rings and phosphoryloxy groups. This combination provides a distinct reactivity profile, making it particularly useful in certain chemical and biological applications .
Propriétés
Numéro CAS |
54805-64-0 |
|---|---|
Formule moléculaire |
C7H14N3O4P |
Poids moléculaire |
235.18 g/mol |
Nom IUPAC |
ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate |
InChI |
InChI=1S/C7H14N3O4P/c1-2-13-7(11)8-14-15(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11) |
Clé InChI |
BKLLQNOIUMRVRI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NOP(=O)(N1CC1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


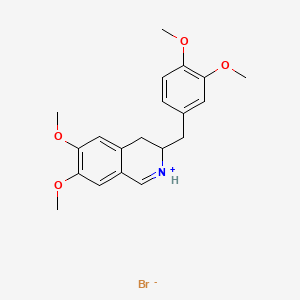
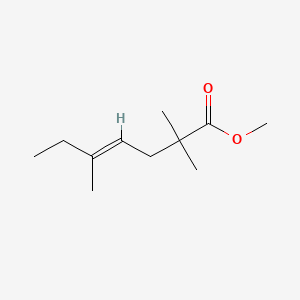


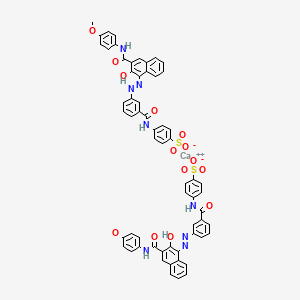
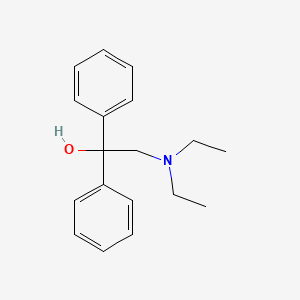
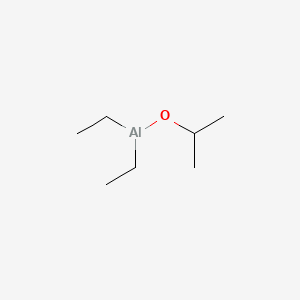
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)

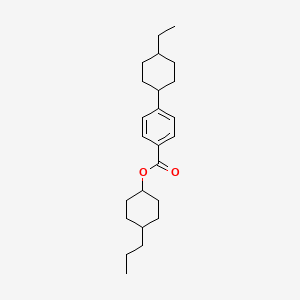
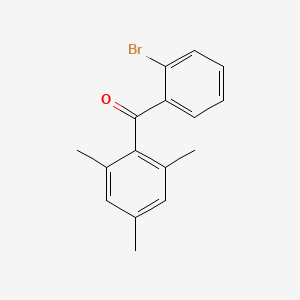
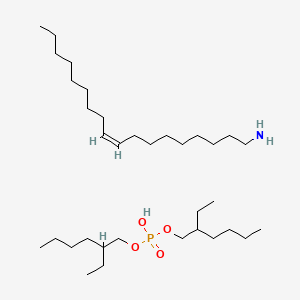
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
